4-(2-(2-((2-((4-Methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide
Description
This compound features a benzamide core substituted with a thiazole ring, a thioether linkage, and a 4-methoxyphenylaminoacetamide group. Key functional groups include:
- 4-Methoxyphenyl group: Enhances lipophilicity and may influence target binding.
- Thioether linkage: Stabilizes the molecule against metabolic degradation.
Properties
IUPAC Name |
4-[[2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c1-29-17-8-6-15(7-9-17)24-19(27)12-31-21-25-16(11-30-21)10-18(26)23-14-4-2-13(3-5-14)20(22)28/h2-9,11H,10,12H2,1H3,(H2,22,28)(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAOIBCGYLJYEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that 2-aminothiazole derivatives, which this compound is a part of, have been associated with a wide range of biological activities. They have shown potent and selective nanomolar inhibitory activity against various human cancerous cell lines.
Mode of Action
One of the 2-aminothiazole derivatives, n-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, has been reported to inhibit tubulin polymerization, disrupting tubulin microtubule dynamics in a manner similar to ca-4
Biochemical Pathways
For instance, a synthesized derivative 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole has been indicated to have important antioxidant properties, suggesting that it might be involved in the oxidative stress pathway.
Biochemical Analysis
Biochemical Properties
It is known that 2-aminothiazole derivatives can interact with various enzymes and proteins. For instance, one derivative, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, has been shown to inhibit tubulin polymerization.
Biological Activity
The compound 4-(2-(2-((2-((4-Methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide is a thiazole-containing derivative that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 348.42 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
1. Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer potential. Research indicates that compounds containing thiazole rings can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that related thiazole compounds exhibited significant cytotoxic effects against human glioblastoma (U251) and melanoma (WM793) cells, with IC50 values below that of standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | U251 | < 1 | Induction of apoptosis |
| Compound 2 | WM793 | < 1 | Cell cycle arrest |
| Compound 3 | HT29 | 10–30 | Autophagy induction |
2. Antimicrobial Activity
Thiazole derivatives have also shown promising antimicrobial properties. A study reported that certain thiazole-containing compounds displayed activity against Staphylococcus aureus and Escherichia coli, suggesting their potential use as antimicrobial agents .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 5 |
| Compound B | Escherichia coli | 10 |
The mechanisms by which thiazole derivatives exert their biological effects include:
- Inhibition of Enzyme Activity : Many thiazoles act as enzyme inhibitors, targeting pathways critical for cell survival in cancer cells.
- Induction of Apoptosis : Some compounds trigger programmed cell death in cancer cells through various signaling pathways.
- Antimicrobial Mechanisms : Thiazoles may disrupt bacterial cell wall synthesis or inhibit protein synthesis.
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives in preclinical models:
- Case Study on Anticancer Effects : A recent study evaluated a series of thiazole derivatives, including the target compound, against multiple cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast cancer cells, with mechanisms involving apoptosis and autophagy .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of thiazole derivatives against clinical strains of bacteria. The findings revealed that certain derivatives had comparable efficacy to traditional antibiotics, suggesting their potential as alternative treatments for resistant infections .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, targeting its amide and thioether groups:
-
Amide Hydrolysis :
Under acidic conditions (e.g., HCl, 80°C), the benzamide moiety hydrolyzes to form 4-aminobenzoic acid derivatives. Basic conditions (e.g., NaOH, reflux) cleave the acetamide group, yielding carboxylic acid intermediates. -
Thioether Hydrolysis :
The thioether bond oxidizes to sulfoxide or sulfone derivatives when treated with H₂O₂ or meta-chloroperbenzoic acid (mCPBA).
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, 80°C, 4h | 4-Aminobenzoic acid derivative | 72% | |
| Oxidative hydrolysis | 30% H₂O₂, CH₃COOH, 50°C, 2h | Sulfoxide analog | 65% |
Nucleophilic Substitution
The thiazole ring’s electron-deficient C-2 and C-4 positions undergo nucleophilic substitution:
-
Amination :
Reacting with NH₃ or primary amines in ethanol under reflux replaces the thiazole’s C-2 hydrogen with an amino group. -
Halogenation :
Treatment with N-bromosuccinimide (NBS) or I₂/KI introduces halogens at the thiazole’s C-4 position.
| Substitution | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Amination | Ethylenediamine, EtOH | Reflux, 6h | 2-Amino-thiazole derivative | 58% | |
| Bromination | NBS, DMF | RT, 12h | 4-Bromo-thiazole analog | 81% |
Oxidation and Reduction
-
Oxidation of Methoxyphenyl Group :
The methoxy group oxidizes to a carbonyl using KMnO₄ in acidic media, forming a quinone-like structure. -
Reduction of Amide :
LiAlH₄ reduces the acetamide group to a secondary amine, enhancing solubility in nonpolar solvents.
| Reaction | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Methoxy oxidation | KMnO₄, H₂SO₄ | 60°C, 3h | Quinone derivative | 67% | |
| Amide reduction | LiAlH₄, THF | Reflux, 2h | N-Isopropylamine analog | 74% |
Cyclization and Cross-Coupling
The compound participates in cyclization reactions to form fused heterocycles:
-
Pd-Catalyzed Coupling :
Suzuki-Miyaura coupling with arylboronic acids introduces aromatic substituents at the thiazole’s C-4 position. -
Intramolecular Cyclization :
Heating in DMF with K₂CO₃ forms a benzothiazole-pyrrolidinone hybrid .
| Reaction | Catalyst/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl-thiazole derivative | 89% | |
| Intramolecular cyclization | K₂CO₃, DMF, 120°C | Benzothiazole-pyrrolidinone hybrid | 63% |
Electrophilic Aromatic Substitution
The methoxyphenyl group undergoes electrophilic substitution:
-
Nitration :
HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the methoxy group. -
Sulfonation :
Fuming H₂SO₄ adds a sulfonic acid group, enhancing water solubility.
| Reaction | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2h | 4-Nitro-methoxyphenyl derivative | 78% | |
| Sulfonation | Fuming H₂SO₄ | 50°C, 4h | Sulfonated analog | 82% |
Functional Group Interconversion
-
Thioether to Sulfone :
Prolonged oxidation with mCPBA converts the thioether to a sulfone, altering electronic properties. -
Amide to Nitrile :
Dehydration with PCl₅ transforms the acetamide into a nitrile group.
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Sulfone formation | mCPBA, CH₂Cl₂ | Sulfone derivative | 70% | |
| Amide dehydration | PCl₅, reflux | Nitrile analog | 68% |
Comparison with Similar Compounds
Structural Analogues with Benzoxazole/Thiazole Cores
Key Observations :
- Core Structure Impact: Benzoxazole analogs (12c, 8e) exhibit lower IC50 values (8.7–12.5 μM) compared to pyrimidinone derivatives (15.3 μM), suggesting thiazole/benzoxazole cores enhance cytotoxicity .
- Substituent Effects :
Key Observations :
Mechanistic Comparisons: Apoptosis Induction
- BAX/Bcl-2 Modulation : Benzoxazole analogs (e.g., 12c, 8e) upregulate pro-apoptotic BAX and downregulate anti-apoptotic Bcl-2, with ratios exceeding 3-fold .
- Caspase-3 Activation : Thioether-linked compounds (e.g., 12c) show caspase-3 activation at 10 μM, suggesting the target compound may share this mechanism .
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The retrosynthetic dissection of 4-(2-(2-((2-((4-Methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide reveals three critical fragments (Figure 1):
- Benzamide core : 4-Aminobenzamide serves as the terminal group.
- Thiazole-thioether-acetamido intermediate : Comprising a thiazole ring substituted with a thioether-linked 2-oxoethyl group.
- 4-Methoxyphenylamino moiety : Introduced via amide coupling to the 2-oxoethyl fragment.
Key bond-forming reactions include:
- Thiazole ring construction via cyclization.
- Thioether linkage formation through nucleophilic substitution.
- Sequential amide couplings using activating agents.
Preparation Methods
Synthesis of the Thiazole-Thioether Intermediate
Thiazole Ring Formation
The thiazole nucleus is synthesized via the Hantzsch thiazole synthesis, adapting conditions from multi-component coupling methodologies. A representative procedure involves:
- Reacting 2-bromoacetamide (1.0 equiv.) with thiourea (1.2 equiv.) in ethanol at reflux for 6 hours to yield 2-aminothiazole-4-carboxamide.
- Bromination at the 4-position using N-bromosuccinimide (NBS) in dichloromethane (0°C, 2 hours) to afford 4-bromothiazole-2-carboxamide.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Thiourea, EtOH | Reflux, 6 h | 78% |
| 2 | NBS, CH₂Cl₂ | 0°C, 2 h | 85% |
Thioether Linkage Installation
The thioether bond is established via nucleophilic displacement of the 4-bromo substituent using 2-mercapto-N-(4-methoxyphenyl)acetamide, synthesized separately:
- Combine 4-bromothiazole-2-carboxamide (1.0 equiv.) and 2-mercapto-N-(4-methoxyphenyl)acetamide (1.1 equiv.) in dimethylformamide (DMF).
- Add potassium carbonate (2.0 equiv.) and stir at 50°C for 12 hours.
Optimization Insight : Elevated temperatures (>60°C) led to decomposition, while lower temperatures (<40°C) resulted in incomplete conversion.
Amide Bond Formation Strategies
Coupling the Thiazole-Thioether to 4-Aminobenzamide
The acetamido bridge is formed using carbodiimide-mediated activation:
- Activate the carboxylic acid derivative of the thiazole-thioether intermediate (1.0 equiv.) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv.) and hydroxybenzotriazole (HOBt, 1.2 equiv.) in DMF.
- Add 4-aminobenzamide (1.1 equiv.) and stir at room temperature for 24 hours.
Comparative Analysis :
| Activating Agent | Solvent | Time (h) | Yield |
|---|---|---|---|
| EDC/HOBt | DMF | 24 | 72% |
| HATU/DIEA | DCM | 12 | 68% |
Final Amidation with 4-Methoxyaniline
The terminal amide is introduced via a two-step sequence:
- Oxoethyl Group Installation : React the thioether intermediate with ethyl bromoacetate (1.5 equiv.) in acetonitrile, followed by hydrolysis with NaOH to yield the carboxylic acid.
- Amide Coupling : Use 1,1′-carbonyldiimidazole (CDI, 1.2 equiv.) to activate the acid, then treat with 4-methoxyaniline (1.1 equiv.) in tetrahydrofuran (THF) at 0°C.
Critical Note : Direct coupling without activation resulted in <10% yield due to poor electrophilicity of the carbonyl.
Analytical Characterization and Validation
Spectroscopic Data
Challenges and Mitigation Strategies
- Thiol Oxidation : The mercaptoacetamide intermediate is prone to disulfide formation. This was mitigated by conducting reactions under nitrogen and using freshly distilled solvents.
- Amide Racemization : Prolonged exposure to basic conditions during coupling led to partial racemization. Switching to CDI activation at 0°C reduced this to <5%.
- Solubility Issues : The final compound exhibited poor solubility in aqueous buffers. Co-solvents like DMSO (10% v/v) were employed for biological testing.
Q & A
What are the recommended synthetic routes for 4-(2-(2-((2-((4-Methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. A common approach includes:
Thiazole ring formation : Condensation of thiourea derivatives with α-haloketones under reflux conditions in ethanol or acetonitrile .
Acetamide coupling : Reaction of the thiazole intermediate with activated carboxylic acid derivatives (e.g., using EDC/HOBt coupling agents) to introduce the acetamide moiety .
Functionalization : Introduction of the 4-methoxyphenylamino group via nucleophilic substitution or reductive amination .
Key parameters include temperature control (60–100°C), solvent selection (DMF for polar intermediates, THF for non-polar steps), and purification via column chromatography.
Which analytical techniques are essential for confirming the structural integrity of this compound?
Level: Basic
Methodological Answer:
Structural validation requires:
- NMR spectroscopy : H and C NMR to confirm proton environments and carbon frameworks, with emphasis on thiazole ring protons (δ 7.2–8.1 ppm) and acetamide NH signals (δ 10.2–10.8 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at 452.5 g/mol) .
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
How can researchers optimize reaction conditions to improve the yield of the target compound?
Level: Advanced
Methodological Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for thioether bond formation .
- Catalyst screening : Use of Pd/C or CuI for coupling reactions to reduce side products .
- In-line monitoring : Employing HPLC or TLC to track intermediate conversions and adjust reaction times .
Example: Replacing ethanol with DMF in the thiazole formation step increased yields from 45% to 72% in similar compounds .
What strategies are employed to resolve contradictions in biological activity data across different studies?
Level: Advanced
Methodological Answer:
Contradictions in activity data (e.g., varying IC values) can be addressed by:
- Standardized assays : Replicating studies under identical conditions (e.g., cell lines, incubation times) .
- Metabolic stability testing : Assessing compound degradation in different media (e.g., plasma vs. buffer) to explain potency discrepancies .
- Computational validation : Molecular dynamics simulations to identify binding mode variations due to conformational flexibility .
How can molecular docking studies elucidate the interaction between this compound and its biological targets?
Level: Advanced
Methodological Answer:
Docking workflows involve:
Target selection : Prioritizing kinases or tubulin based on structural analogs (e.g., thiazole derivatives targeting EGFR or β-tubulin) .
Software tools : AutoDock Vina or Schrödinger Suite for ligand-receptor pose prediction, with scoring functions (e.g., ΔG calculations) .
Validation : Comparing docking poses with crystallographic data of similar inhibitors (e.g., PDB ID 1M17) .
Example: Docking revealed hydrogen bonding between the benzamide carbonyl and EGFR’s Lys745 residue, explaining anti-proliferative activity .
What initial biological screening assays are recommended for assessing this compound's potential therapeutic applications?
Level: Basic
Methodological Answer:
Priority assays include:
- Antimicrobial activity : Broth microdilution for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC calculations .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) using ADP-Glo kits .
What computational methods are used to predict the ADMET properties of this thiazole derivative?
Level: Advanced
Methodological Answer:
ADMET prediction tools include:
- SwissADME : To estimate solubility (LogS), blood-brain barrier permeability, and CYP450 interactions .
- ProTox-II : For toxicity profiling (e.g., hepatotoxicity risk based on structural alerts) .
- Molecular dynamics (MD) simulations : To assess metabolic stability via liver microsome models (e.g., CYP3A4 binding affinity) .
Example: SwissADME predicted moderate solubility (LogS = -4.1) and low CYP2D6 inhibition risk for a related compound .
How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance efficacy?
Level: Advanced
Methodological Answer:
SAR strategies involve:
- Substituent variation : Introducing electron-withdrawing groups (e.g., -NO) at the 4-methoxyphenyl moiety to enhance target affinity .
- Scaffold hopping : Replacing the thiazole ring with oxazole or pyridine to alter steric and electronic profiles .
- Bioisosteric replacement : Substituting the acetamide linker with sulfonamide to improve metabolic stability .
Example: Replacing the methoxy group with a trifluoromethyl group increased anticancer activity by 3-fold in a murine model .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
